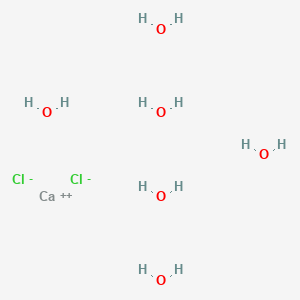

Calcium chloride hexahydrate

Cat. No. B1232521

M. Wt: 219.07 g/mol

InChI Key: QHFQAJHNDKBRBO-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US04348371

Procedure details

The aqueous filtrate (1000 parts) from a calcium hypochlorite paste filter containing 26.5 percent CaCl2, 1.5 percent Ca(ClO3)2 and minor amounts of Ca(OCl)2 is fed to a heated mixing vessel in which the filtrate is blended with 96 parts of a calcium chlorate containing 45 percent Ca(ClO3)2 and 32 percent CaCl2. During mixing, the solution is heated to its atmospheric boiling point to convert the calcium hypochlorite present to Ca(ClO3)2 and the blended solution fed to an evaporative crystallizer. The solution is evaporatively cooled to a temperature of about 40° C. to produce crystals of calcium chloride tetrahydrate, CaCl2.4H2O. The crystals were separated from a liquor containing about 33 percent CaCl2, 32 percent Ca(ClO3)2 and 37 percent H2O. The calcium chloride tetrahydrate crystals were recovered. The liquor from the evaporative crystallizer was diluted with water to provide a solution containing about 28 percent CaCl2, 27 percent Ca(ClO3)2 and 45 percent water which was fed to a cooling crystallizer. The crystallizer, cooled by refrigeration, maintained the solution at a temperature of about 10° C. Crystals of calcium chloride hexahydrate are formed and separated from a mother liquor containing 37 percent Ca(ClO3)2 and 20 percent CaCl2. The mother liquor is fed to an evaporative crystallizer for the formation and recovery of anhydrous Ca(ClO3)2 crystals from a calcium chlorate liquor by the process of Example 1. The calcium chlorate mother liquor having a weight ratio of Ca(ClO3)2 to CaCl2 of 1.40 is recycled to the mixing vessel.

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Ca(ClO3)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl-:1].[Cl-].[Ca+2:3].[OH2:4]>>[OH2:4].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[Cl-:1].[Ca+2:3].[Cl-:1] |f:0.1.2,4.5.6.7.8.9.10.11.12|

|

Inputs

Step One

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

[Compound]

|

Name

|

Ca(ClO3)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals were separated from a liquor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing about 33 percent CaCl2, 32 percent Ca(ClO3)2 and 37 percent H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The calcium chloride tetrahydrate crystals were recovered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The liquor from the evaporative crystallizer was diluted with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The crystallizer, cooled by refrigeration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |